molecular formula C10H3ClF6N2 B3317369 4-Chloro-2,7-bis(trifluoromethyl)quinazoline CAS No. 959238-04-1

4-Chloro-2,7-bis(trifluoromethyl)quinazoline

Cat. No. B3317369
CAS RN: 959238-04-1
M. Wt: 300.59 g/mol
InChI Key: QZMMXNPFCLSURE-UHFFFAOYSA-N
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Description

4-Chloro-2,7-bis(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, 4-Chloro-2,8-bis(trifluoromethyl)quinolone is an intermediate formed during the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,7-bis(trifluoromethyl)quinazoline is C10H3ClF6N2, and its molecular weight is 300.59 . The SMILES string representation is ClC1=NC(C(F)(F)F)=NC2=C1C=CC=C2 .


Chemical Reactions Analysis

Quinazoline derivatives have been used in various chemical reactions. For example, they have been used as precursors in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Quinazoline derivatives demonstrate good biological activity. A study by Xu Li-feng (2011) discusses the synthesis of various quinazoline compounds, highlighting their potential in medicinal applications (Xu Li-feng, 2011).

Catalytic Applications and Reaction Mechanisms

  • Research by Gianfranco Battistuzzi et al. (2002) explores the palladium-catalyzed reactions of quinazoline derivatives, indicating their utility in complex organic synthesis and potential pharmaceutical applications (Battistuzzi et al., 2002).

Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine

  • A study by Yiqiang Ouyang et al. (2016) details the synthesis of a specific quinazoline compound, showcasing the chemical versatility and potential biological applications of these compounds (Ouyang et al., 2016).

Antimicrobial Activity

  • T. Rekha et al. (2017) researched bis(azolyl)quinazoline-2,4-diamines, demonstrating their significant antimicrobial properties, particularly against Bacillus subtilis and Aspergillus niger (Rekha et al., 2017).

Anticancer Applications

  • M. Noolvi and H. Patel (2013) studied the synthesis and anticancer activity of certain quinazoline derivatives, highlighting their potential as antitumor agents by targeting specific biological pathways (Noolvi & Patel, 2013).

Photophysical Properties for Applications in OLEDs

  • Research by M. Mphahlele et al. (2015) investigated the electronic absorption and emission properties of quinazoline derivatives, suggesting their potential in organic light-emitting diode (OLED) applications (Mphahlele et al., 2015).

Analgesic and Anti-Inflammatory Activity

  • B. Dash et al. (2017) synthesized novel quinazoline derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties, indicating their potential in the development of new drugs with these activities (Dash et al., 2017).

Cytotoxicity and DNA Interaction Studies

  • A study by R. Ovádeková et al. (2005) evaluated the cytotoxicity of a quinazoline derivative on human cancer cell lines and its interaction with DNA, contributing to the understanding of its potential anticancer properties (Ovádeková et al., 2005).

Imaging Applications in Cancer Research

  • C. Fernandes et al. (2008) discussed the use of quinazoline derivatives in imaging, particularly in labeling with technetium for potential applications in cancer imaging (Fernandes et al., 2008).

Safety and Hazards

The safety data sheet indicates that 4-Chloro-2,7-bis(trifluoromethyl)quinazoline may cause skin and eye irritation, and specific target organ toxicity (single exposure). It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Future Directions

Quinazoline derivatives have potential applications in the fields of biology, pesticides, and medicine . Future research may focus on exploring these applications further and developing new synthetic methods for quinazoline derivatives.

properties

IUPAC Name

4-chloro-2,7-bis(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF6N2/c11-7-5-2-1-4(9(12,13)14)3-6(5)18-8(19-7)10(15,16)17/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMMXNPFCLSURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258362
Record name 4-Chloro-2,7-bis(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,7-bis(trifluoromethyl)quinazoline

CAS RN

959238-04-1
Record name 4-Chloro-2,7-bis(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,7-bis(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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